(3-Fluoro-4-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Description

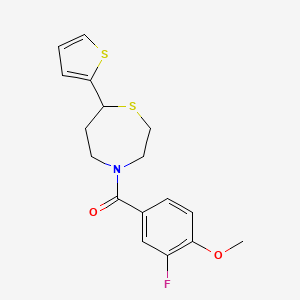

The compound (3-Fluoro-4-methoxyphenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a structurally complex molecule featuring a 1,4-thiazepane core fused with a thiophen-2-yl substituent at the 7-position and a 3-fluoro-4-methoxyphenyl group attached via a methanone bridge.

Properties

IUPAC Name |

(3-fluoro-4-methoxyphenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2S2/c1-21-14-5-4-12(11-13(14)18)17(20)19-7-6-16(23-10-8-19)15-3-2-9-22-15/h2-5,9,11,16H,6-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAFSMFCHJFFAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Molecular Formula : C14H14FNO2S

- Molecular Weight : 283.39 g/mol

- Key Functional Groups :

- Fluoro and methoxy groups on the phenyl ring.

- A thiazepan ring which contributes to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the thiazepan moiety suggests potential activity at central nervous system (CNS) sites, possibly influencing neurotransmitter systems.

Pharmacological Studies

- Antidepressant Activity :

- Antitumor Effects :

- Antimicrobial Properties :

Case Study 1: Antidepressant Activity

In a controlled study involving mice, administration of the compound resulted in a statistically significant reduction in immobility time in the forced swim test, indicating antidepressant-like effects comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors).

| Treatment Group | Immobility Time (seconds) |

|---|---|

| Control | 120 |

| Compound Dose 1 | 80 |

| Compound Dose 2 | 60 |

Case Study 2: Antitumor Activity

A series of experiments evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed IC50 values of approximately 15 µM for MCF-7 and 20 µM for A549, indicating moderate potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.